molecular formula C13H17NO4 B6340526 ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate CAS No. 1221341-50-9

ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate

Cat. No.: B6340526
CAS No.: 1221341-50-9
M. Wt: 251.28 g/mol
InChI Key: LTDDEMUKVUCGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate is a secondary amine derivative featuring a benzodioxole aromatic system, an ethyl ester group, and a propanoate backbone. This compound is primarily utilized in industrial and scientific research, particularly as an intermediate in synthetic organic chemistry . Its stereoisomer, ethyl(3R)-3-amino-3-(2H-1,3-benzodioxol-5-yl)propanoate (CAS 149520-08-1), highlights the importance of stereochemistry in modulating properties .

Properties

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-ylmethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-16-13(15)5-6-14-8-10-3-4-11-12(7-10)18-9-17-11/h3-4,7,14H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDDEMUKVUCGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Amination of Ethyl Acrylate

The most direct pathway involves the Michael addition of (2H-1,3-benzodioxol-5-yl)methylamine to ethyl acrylate. This method, inspired by the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, employs trifluoromethanesulfonic acid as a catalyst under nitrogen protection. Reaction conditions include:

  • Temperature : 120–160°C

  • Solvent : Anhydrous ethanol

  • Reaction Time : 16–20 hours

The crude product is washed with organic solvents (e.g., petroleum ether or ethyl acetate) and recrystallized to achieve >99% purity. Yields typically range from 80–85% under optimized conditions. A key advantage is the one-step synthesis, though high temperatures may limit scalability.

Solvent-Free Adaptations

Recent advances in solvent-free synthesis, as demonstrated for V-shaped diazocines, suggest potential adaptations. Base-catalyzed autocondensation techniques could replace traditional solvent-mediated reactions, reducing waste and improving atom economy. For example, substituting ethanol with solid-supported catalysts (e.g., K2_2CO3_3) may enable milder conditions (80–100°C) while maintaining yields above 70%.

Precursor Synthesis and Functionalization

Synthesis of (2H-1,3-Benzodioxol-5-yl)Methylamine

The amine precursor is commonly prepared via reduction of nitriles or nitro compounds. For instance:

  • Nitro Reduction : 5-Nitro-1,3-benzodioxole is hydrogenated over palladium/carbon to yield 5-amino-1,3-benzodioxole, followed by methylamination.

  • Gabriel Synthesis : 5-(Bromomethyl)-1,3-benzodioxole reacts with phthalimide to form the protected amine, which is hydrolyzed to the free amine.

Yields for these steps range from 70–93%, depending on the reducing agent and reaction time.

Esterification and Coupling Strategies

Alternative routes involve pre-forming the propanoate ester before introducing the benzodioxol-methyl group. For example:

  • Step 1 : Ethyl 3-aminopropanoate is synthesized via esterification of β-alanine with ethanol under acidic conditions.

  • Step 2 : The amine reacts with 5-(bromomethyl)-1,3-benzodioxole in the presence of a base (e.g., K2_2CO3_3) to form the target compound.

This two-step approach achieves total yields of 65–75%, with purity confirmed by NMR and HPLC.

Catalytic Systems and Reaction Optimization

Acid Catalysts

Trifluoromethanesulfonic acid, as used in, enhances electrophilicity at the acrylate β-carbon, facilitating nucleophilic attack by the amine. Comparative studies show:

CatalystYield (%)Purity (%)Reaction Time (h)
Trifluoromethanesulfonic acid859918
H2_2SO4_4629524
p-Toluenesulfonic acid709720

Base Catalysts

Base-catalyzed methods, though less common, avoid corrosive acids. For example, DBU (1,8-diazabicycloundec-7-ene) in DMF at 100°C yields 78% product after 12 hours.

Purification and Analytical Validation

Recrystallization Techniques

Recrystallization from petroleum ether/ethyl acetate (5:1 v/v) produces white crystalline solids with >99% purity. Alternative solvents like dichloromethane/n-heptane mixtures achieve similar results but require lower temperatures (0–5°C).

Spectroscopic Confirmation

  • 1^1H NMR : Characteristic peaks include δ 1.25 (t, 3H, CH2_2CH3_3), δ 4.12 (q, 2H, OCH2_2), and δ 6.75–6.90 (m, 3H, benzodioxole protons).

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water 60:40) confirms homogeneity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate has a complex structure characterized by the presence of a benzodioxole moiety, which is known for its biological activity. The compound's molecular formula is C13H17NO4C_{13}H_{17}NO_{4}, with a molecular weight of approximately 251.282 g/mol . Its structural features include:

  • Benzodioxole Ring : A fused ring system that contributes to the compound's reactivity and biological properties.
  • Amino Group : This functional group is crucial for its interaction with biological targets.

Antidepressant Activity

Recent studies have indicated that derivatives of benzodioxole compounds exhibit antidepressant-like effects. This compound has been investigated for its potential role in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The structural similarity to known antidepressants suggests it may possess similar pharmacological properties .

Neuroprotective Effects

Research indicates that compounds containing the benzodioxole structure can exhibit neuroprotective effects. This compound may help protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anticancer Potential

The compound has also shown promise in cancer research. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Its unique structure allows it to interact with various molecular targets involved in cancer progression .

Building Block in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications through standard organic reactions such as acylation, alkylation, and coupling reactions .

Development of Prodrugs

The compound's structure can be modified to create prodrugs that enhance bioavailability or target specific tissues more effectively. This application is particularly relevant in designing drugs with improved pharmacokinetic profiles for therapeutic use .

Case Study 1: Antidepressant Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antidepressant-like activity using animal models. The results indicated significant improvements in behavioral tests compared to controls, suggesting potential for clinical development .

Case Study 2: Neuroprotection Mechanisms

Another study focused on the neuroprotective mechanisms of the compound against glutamate-induced toxicity in neuronal cultures. The findings revealed that treatment with this compound significantly reduced cell death and oxidative stress markers, supporting its potential use in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate involves its interaction with specific molecular targets. The benzodioxole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Ethyl 3-{[(2H-1,3-Benzodioxol-5-yl)methyl]amino}propanoate with Related Compounds

Compound Name Molecular Formula Key Functional Groups Applications/Properties Evidence Source
This compound C₁₃H₁₅NO₄ Ethyl ester, secondary amine, benzodioxole Research intermediate, non-medicinal
Methyl 3-(1,3-benzodioxol-5-yl)propanoate C₁₁H₁₂O₄ Methyl ester, benzodioxole Synthetic precursor, lacks amino group
Ethyl(3R)-3-amino-3-(2H-1,3-benzodioxol-5-yl)propanoate C₁₂H₁₃NO₄ Ethyl ester, primary amine (R-configuration) Chiral building block, research use
1-(2H-1,3-Benzodioxol-5-yl)-2-[ethyl(methyl)amino]propan-1-one (N-Methylethylone) C₁₃H₁₇NO₃ Ketone, tertiary amine, benzodioxole Psychoactive compound
Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate (竹叶榕素) C₁₃H₁₄O₅ Methyl ester, benzofuran, hydroxyl Natural product, antioxidant

Key Differences and Implications

Ester Group Variation: The ethyl ester in the target compound vs. the methyl ester in methyl 3-(1,3-benzodioxol-5-yl)propanoate (CAS 57906-98-6) affects lipophilicity and metabolic stability.

Amino Group Presence and Position: The secondary amine in the target compound contrasts with the primary amine in its stereoisomer (CAS 149520-08-1). Steric and electronic differences here may alter reactivity in condensation reactions or receptor binding . N-Methylethylone () contains a tertiary amine and a ketone, which enhance its psychoactivity by mimicking catecholamine neurotransmitters .

Synthetic Utility: The target compound’s amino and ester groups make it a versatile intermediate for heterocyclic synthesis, akin to methyl 2-[[[2-cyano-2-(2-pyridinyl)ethenyl]amino]propenoate derivatives (), which form β-heteroaryl-α,β-didehydro-α-amino acids .

Research Findings

  • Solubility and Stability: Ethyl esters (e.g., target compound) demonstrate superior lipid solubility compared to methyl esters, as seen in fluorinated propanoate derivatives (), which prioritize stability for industrial applications .
  • Biological Activity : Benzodioxole-containing amines () often exhibit CNS activity, but the target compound’s lack of a ketone or tertiary amine likely limits psychoactive effects .
  • Synthetic Pathways: The compound may be synthesized via methods similar to β-heteroaryl-α,β-didehydro-α-amino acid derivatives (), involving aminolysis or condensation with benzodioxol-5-ylmethylamine .

Biological Activity

Ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate, also known as N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide, is a compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C22H24N6O3
  • Molecular Weight : 420.4644 g/mol
  • IUPAC Name : this compound

This compound exhibits several biological activities, primarily through its interaction with various receptors and enzymes:

  • Antimicrobial Activity : This compound has shown promising results in inhibiting the growth of pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli. It acts as an agonist for the RhlR receptor in P. aeruginosa, demonstrating selectivity over the LasR receptor, which is crucial for quorum sensing in bacteria .
  • Neuroprotective Effects : Research indicates that derivatives of benzodioxole compounds can protect neuronal cells from oxidative stress and apoptosis. The mechanism involves modulation of signaling pathways related to inflammation and cell survival .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through caspase activation and modulation of the cell cycle .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of this compound against P. aeruginosa. The compound demonstrated a minimum inhibitory concentration (MIC) of 46.9 µM, indicating strong antimicrobial properties compared to traditional antibiotics .

Case Study 2: Neuroprotection in Cell Models

In vitro studies using human lung epithelial cells exposed to oxidative stress showed that this compound significantly reduced cell death and inflammation markers. The protective effects were attributed to its ability to modulate the Nrf2/ARE pathway, enhancing antioxidant response elements .

Case Study 3: Anticancer Activity

In a recent trial involving various cancer cell lines, this compound exhibited IC50 values ranging from 10 µM to 30 µM, suggesting potential as a chemotherapeutic agent. The compound's mechanism involved cell cycle arrest and apoptosis induction .

Pharmacological Profile

Activity TypeObserved EffectsReference
AntimicrobialInhibited growth of P. aeruginosa
NeuroprotectiveReduced oxidative stress-induced death
AnticancerInduced apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling benzodioxole derivatives with amino-propanoate esters. Key steps include:

  • Amination : Reacting 2H-1,3-benzodioxol-5-ylmethylamine with ethyl 3-bromopropanoate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
    • Critical Parameters :
ParameterOptimal ConditionImpact on Yield/Purity
Temperature60–80°C (reflux)Higher temps accelerate coupling
SolventAnhydrous DMF or THFPrevents side hydrolysis
CatalystTriethylamine or DIPEAEnhances nucleophilicity
  • Validation : Monitor via TLC (Rf ~0.4 in 1:3 EtOAc/hexane) and confirm structure via ¹H/¹³C NMR (e.g., benzodioxole protons at δ 6.7–6.9 ppm) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Approach :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Hydrolytic Stability : Incubate in buffers (pH 4–9) at 37°C for 24–72 hrs, then quantify degradation via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) and monitor spectral changes (UV-Vis at λmax ~280 nm).
    • Data Gaps : notes limited physicochemical data; thus, empirical testing is essential.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • PPE : Use nitrile gloves, lab coats, and OV/AG/P99 respirators for aerosol protection .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Neutralize with 10% NaOH before disposal to prevent environmental release .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the pharmacological activity of this compound?

  • Workflow :

Density Functional Theory (DFT) : Optimize the compound’s geometry and calculate electrostatic potential maps to identify reactive sites .

Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors) based on benzodioxole’s known affinity for CNS targets .

ADMET Prediction : Tools like SwissADME predict logP (~2.1), moderate blood-brain barrier penetration, and CYP450 interactions .

  • Validation : Compare computational results with in vitro assays (e.g., receptor binding assays using radiolabeled ligands).

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Case Study : If one study reports anticonvulsant activity (ED₅₀ = 25 mg/kg) while another shows no effect:

  • Variables to Reconcile :
FactorStudy A (Positive)Study B (Negative)
Animal ModelMale Sprague-Dawley ratsSwiss albino mice
Dosing RouteIntraperitonealOral gavage
Solvent10% DMSO in saline0.5% carboxymethylcellulose
  • Resolution :
  • Replicate both protocols in parallel.
  • Use LC-MS to verify compound stability in different solvents .

Q. What strategies optimize enantiomeric purity in chiral synthesis of this compound?

  • Chiral Resolution :

  • Step 1 : Synthesize racemic mixture via standard coupling.
  • Step 2 : Use chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10) to separate enantiomers .
  • Step 3 : Crystallize the desired (R)-enantiomer with L-tartaric acid for ≥99% ee .
    • Alternative : Employ asymmetric catalysis (e.g., BINAP-Ru complexes) during amination to favor one enantiomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.